(5-bromofuran-2-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Description
The compound "(5-bromofuran-2-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone" is a structurally complex molecule featuring a 5-bromofuran-2-yl group linked via a methanone bridge to a piperazine ring substituted with a tetrazolylmethyl moiety bearing a 4-fluorophenyl group. The bromofuran moiety is known to enhance lipophilicity and binding interactions, while the tetrazole ring (a bioisostere for carboxylic acids) and 4-fluorophenyl group are common in pharmaceuticals for metabolic stability and target affinity .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN6O2/c18-15-6-5-14(27-15)17(26)24-9-7-23(8-10-24)11-16-20-21-22-25(16)13-3-1-12(19)2-4-13/h1-6H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIOLPAGQNWMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromofuran-2-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the bromination of furan using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of the Tetrazole Ring: The tetrazole ring is often formed via a [2+3] cycloaddition reaction between an azide and a nitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically forming furanones.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of furanones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound's structure features a furan ring, a piperazine moiety, and a tetrazole group, which are known for their diverse pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Various methodologies have been reported for synthesizing similar compounds, which may serve as a reference for developing this specific structure.
Example Synthesis Pathway
- Starting Materials : 5-bromofuran-2-carbaldehyde and appropriate piperazine derivatives.
- Reagents : Sodium hydroxide, various halogenated compounds.
- Conditions : Reflux in organic solvents like ethanol or dimethylformamide.
The successful synthesis of such compounds often requires careful optimization of reaction conditions to achieve high yields and purity.
Antimicrobial Properties
Research indicates that derivatives of bromofuran compounds exhibit significant antimicrobial activity. The synthesized compound has been evaluated against various strains of bacteria, including those from the Enterobacteriaceae family. Studies have shown that the compound demonstrates inhibitory effects on bacterial growth, suggesting its potential as an antibacterial agent .
Anticancer Potential
The structural components of the compound suggest possible interactions with biological targets involved in cancer proliferation. Preliminary studies indicate that similar compounds may inhibit key enzymes or pathways associated with tumor growth. For instance, tetrazole derivatives are often explored for their ability to modulate enzyme activity related to cancer progression .
Neuropharmacological Effects
Compounds containing piperazine rings are frequently investigated for their neuropharmacological properties. The potential anxiolytic or antidepressant effects of such derivatives have been documented, warranting further exploration into the specific effects of (5-bromofuran-2-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone on neurological disorders.
Case Study 1: Antibacterial Activity
In a study published in Voprosy khimii i khimicheskoi tekhnologii, researchers synthesized several derivatives of 5-bromofuran and tested their antibacterial efficacy against various pathogens. The results indicated that certain derivatives exhibited potent activity against resistant strains, highlighting the therapeutic potential of these compounds in treating bacterial infections .
Case Study 2: Anticancer Research
A recent investigation into the anticancer properties of related furan-based compounds demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism involved the activation of specific apoptotic pathways, suggesting that (5-bromofuran-2-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone could similarly affect cancer cells .
Mechanism of Action
The mechanism of action of (5-bromofuran-2-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone would depend on its specific biological target. Generally, compounds with tetrazole rings can act as bioisosteres of carboxylic acids, interacting with enzymes or receptors by mimicking the carboxylate group. This interaction can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Bromo vs. Chloro Derivatives
highlights the synthesis of isostructural chloro (compound 4 ) and bromo (compound 5 ) analogs of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. Key comparisons include:
- Steric and Electronic Effects : Bromine’s larger atomic radius (1.85 Å vs. chlorine’s 1.75 Å) and lower electronegativity may alter intermolecular interactions, such as halogen bonding, which could influence binding to therapeutic targets.
- Biological Activity : Chloro derivatives (e.g., compound 4 ) exhibit antimicrobial activity , suggesting bromo analogs like the target compound might show enhanced potency due to increased lipophilicity.
Structural Analogues with Furanone Moieties
describes 3-bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one, a brominated furanone derivative synthesized via Michael addition-elimination. Key similarities/differences:
- Synthetic Routes: The target compound’s synthesis likely involves coupling reactions (e.g., amidation or nucleophilic substitution), whereas furanone derivatives rely on tandem addition-elimination steps .
Fluorophenyl-Containing Therapeutics
details the synthesis of (Z)-2-((3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzofuran-3(2H)-one , a fluorophenyl-thiazole derivative. Comparisons include:
- Role of Fluorine : The 4-fluorophenyl group in both compounds enhances metabolic stability and π-π stacking interactions in target binding.
- Heterocyclic Diversity : The target compound’s tetrazole ring may offer distinct hydrogen-bonding capabilities compared to thiazole or triazole rings in analogues .
Data Tables
Table 2: Physicochemical Properties
Research Implications and Gaps
- Structural Insights : Crystallographic studies using SHELX or CCP4 software could resolve conformational details of the target compound, particularly the orientation of the fluorophenyl group (perpendicular vs. planar) observed in isostructural analogs .
- Synthetic Challenges : High-yield routes for tetrazole incorporation (e.g., Huisgen cycloaddition) need optimization compared to triazole/thiazole syntheses .
Biological Activity
The compound (5-bromofuran-2-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The structure of the compound can be described as follows:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Tetrazole Ring : A five-membered ring containing four nitrogen atoms and one carbon atom.
- Piperazine Moiety : A six-membered ring containing two nitrogen atoms.
Antimicrobial Activity
Research has indicated that compounds containing furan and tetrazole rings exhibit significant antimicrobial properties. For instance, a study on related furan derivatives demonstrated moderate to good antibacterial activity against various pathogens, including Legionella pneumophila and Staphylococcus aureus . The presence of the bromine atom in the furan ring may enhance these effects through increased lipophilicity or by acting as a halogen bond donor.
Anticancer Properties
Compounds similar to (5-bromofuran-2-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone have been investigated for their anticancer potential. The incorporation of piperazine and tetrazole moieties has been linked to the inhibition of cancer cell proliferation in various in vitro studies. For example, derivatives with similar structural motifs have shown promising results against breast and prostate cancer cell lines .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Studies have shown that piperazine derivatives can exhibit anxiolytic and antidepressant activities, making them candidates for further investigation in neuropharmacology . The specific interactions of this compound with neurotransmitter systems remain to be elucidated but warrant further exploration.
The exact mechanism by which (5-bromofuran-2-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone exerts its biological effects is not fully understood. However, it is hypothesized that the compound may act through:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing signaling pathways related to mood and anxiety.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antimicrobial Efficacy : In a study examining the efficacy of furan derivatives against E. coli, compounds with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts .
- Cancer Cell Inhibition : A derivative similar to the target compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer properties .
Summary of Findings
Q & A
Q. What synthetic methodologies are recommended for synthesizing (5-bromofuran-2-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone?
- Methodological Answer : A multi-step synthesis is typically employed: (i) Tetrazole ring formation : React 4-fluorophenyl isonitrile with sodium azide under acidic conditions to generate the 1-(4-fluorophenyl)-1H-tetrazole core . (ii) Piperazine functionalization : Alkylate the tetrazole nitrogen with chloromethylpiperazine using a base (e.g., K₂CO₃) in DMF . (iii) Bromofuran coupling : Perform a nucleophilic acyl substitution between 5-bromofuran-2-carbonyl chloride and the piperazine intermediate in dichloromethane, catalyzed by triethylamine .
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the tetrazole ring (1H vs. 2H tautomer) and piperazine substitution patterns. For example, the 4-fluorophenyl group shows aromatic protons at δ 7.2–7.9 ppm in DMSO-d₆ .
- FT-IR : Identify carbonyl stretches (C=O, ~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₈H₁₅BrFN₅O₂: calculated 432.04, observed 432.05) .
Q. What preliminary biological activities are reported for structurally related tetrazole-piperazine derivatives?
- Methodological Answer :
- Antimicrobial Activity : Halogenated tetrazoles (e.g., 5-(4-bromophenyl)-1H-tetrazole) exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus .
- Enzyme Inhibition : Tetrazole-linked piperazines show IC₅₀ values <1 µM against carbonic anhydrase II, attributed to hydrogen bonding with active-site zinc .
- In Vivo Models : Derivatives with 4-fluorophenyl groups reduce inflammation in murine models (e.g., 40% reduction in paw edema at 10 mg/kg) .
Advanced Research Questions
Q. How can DFT and molecular dynamics (MD) simulations enhance understanding of the compound’s reactivity and target interactions?
- Methodological Answer :
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting nucleophilic regions (e.g., tetrazole N2/N3 atoms) .
- MD Simulations : Simulate ligand-protein binding (e.g., with hCA II or serotonin receptors) using GROMACS. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize targets .
- Example : A 100-ns MD trajectory revealed stable hydrogen bonds between the tetrazole moiety and hCA II’s Thr199 residue .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential CYP450 metabolism (e.g., bromofuran vs. fluorophenyl oxidation) .
- Structural Analog Comparison : Compare IC₅₀ values of analogs (e.g., replacing bromofuran with thiophene) to isolate substituent effects .
Q. What structure-activity relationship (SAR) strategies optimize binding affinity for serotonin receptors?
- Methodological Answer :
- Tetrazole Substitution : 1H-tetrazoles (vs. 2H) improve 5-HT₁A binding (Ki <10 nM) due to enhanced π-stacking with Phe361 .
- Piperazine Flexibility : Introduce methyl groups at C2/C6 of piperazine to restrict conformation, boosting selectivity for 5-HT₂A over D₂ receptors .
- Halogen Effects : Bromine at the furan 5-position increases lipophilicity (clogP +0.5), enhancing blood-brain barrier penetration in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
